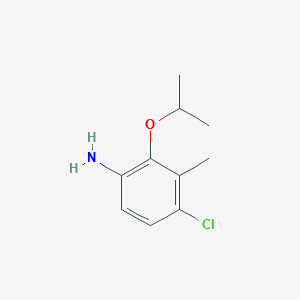
4-Chloro-3-methyl-2-(propan-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methyl-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C10H14ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a methyl group, and a propan-2-yloxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-2-(propan-2-yloxy)aniline typically involves the reaction of 4-chloro-3-methylphenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-chloro-3-methyl-2-(propan-2-yloxy)phenol. This intermediate is then subjected to a nucleophilic substitution reaction with aniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-Chloro-3-methyl-2-(propan-2-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The chlorine and propan-2-yloxy groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(propan-2-yloxy)aniline
- 3-Methyl-4-(propan-2-yloxy)aniline
- 4-Chloro-3-methylphenol
Uniqueness
4-Chloro-3-methyl-2-(propan-2-yloxy)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-chloro-3-methyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H14ClNO/c1-6(2)13-10-7(3)8(11)4-5-9(10)12/h4-6H,12H2,1-3H3 |
InChI Key |
SYMXGQLMGAXBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC(C)C)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine](/img/structure/B13272313.png)
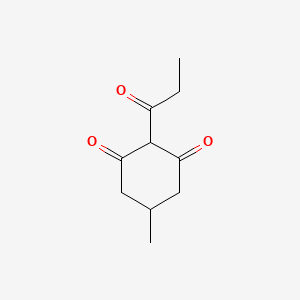
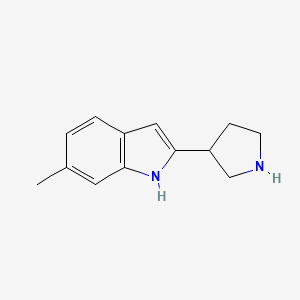
![1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13272338.png)
![2-Methyl-1-[(3-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13272346.png)
amine](/img/structure/B13272354.png)
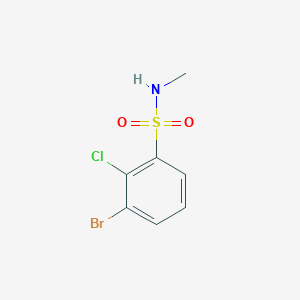
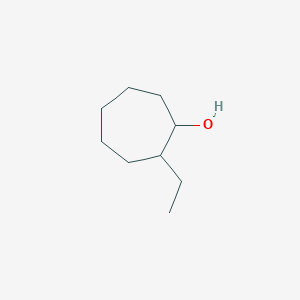
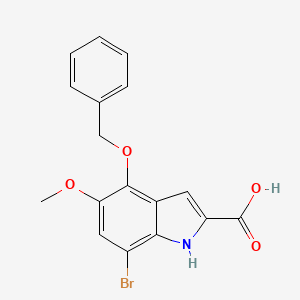
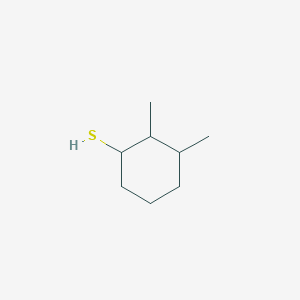

![3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide](/img/structure/B13272403.png)

![3-[(1-Methoxypropan-2-yl)oxy]azetidine](/img/structure/B13272416.png)
